molecular formula C12H21NO4 B14615793 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 60289-31-8

7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid

Katalognummer: B14615793
CAS-Nummer: 60289-31-8
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: DKQIMJLQIAQPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is an organic compound that features a heptanoic acid backbone with a pyrrolidinone ring substituted at the second position with a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of carboxylic acids and pyrrolidinone derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Attachment to the Heptanoic Acid Backbone: The pyrrolidinone derivative is then coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 7-[2-(Carboxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid.

    Reduction: 7-[2-(Hydroxymethyl)-5-hydroxypyrrolidin-1-yl]heptanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving pyrrolidinone derivatives.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoic acid: Similar structure with an additional carbon in the backbone.

    7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoic acid: Similar structure with one less carbon in the backbone.

    7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]pentanoic acid: Similar structure with two fewer carbons in the backbone.

Uniqueness

7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is unique due to its specific combination of a heptanoic acid backbone and a pyrrolidinone ring with a hydroxymethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

60289-31-8

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid

InChI

InChI=1S/C12H21NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1-9H2,(H,16,17)

InChI-Schlüssel

DKQIMJLQIAQPJP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1CO)CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.